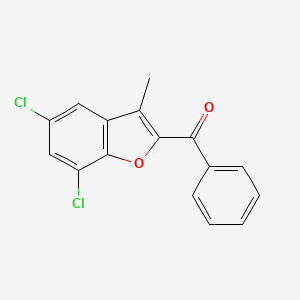
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C16H10Cl2O2 . It has an average mass of 305.155 Da and a monoisotopic mass of 304.005798 Da . This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Applications De Recherche Scientifique
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanisms of organic reactions. It has also been used as a starting point for the synthesis of a variety of compounds. In addition, it has been used as a reagent in the synthesis of polymers, catalysts, and other materials.
Mécanisme D'action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been found to be effective antimicrobial agents . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with multiple receptors, which can lead to a variety of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a low toxicity profile. The main limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of future directions for the use of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone in scientific research. One potential use is in the development of new drugs and other compounds. It could also be used in the development of new materials, catalysts, and polymers. In addition, it could be used in the development of new methods of synthesis and new methods of analysis. Finally, it could be used to study the mechanisms of organic reactions and the biochemical and physiological effects of organic compounds.
Méthodes De Synthèse
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can be synthesized from benzofuran using a variety of methods. The most common method is a Friedel-Crafts alkylation reaction. In this reaction, benzofuran is reacted with a chloroalkyl halide in the presence of an acid catalyst. This reaction produces an alkylated benzofuran, which is then converted to this compound. Other methods include the use of a Grignard reagent or an organometallic reagent.
Safety and Hazards
Propriétés
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNEIRNXYDOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
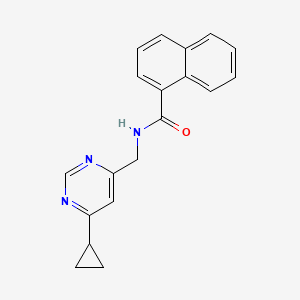

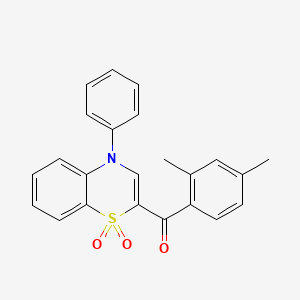
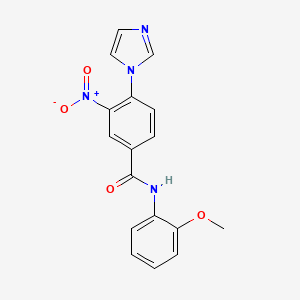
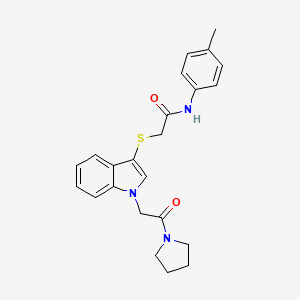
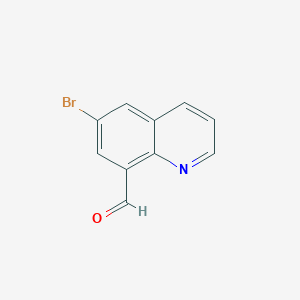
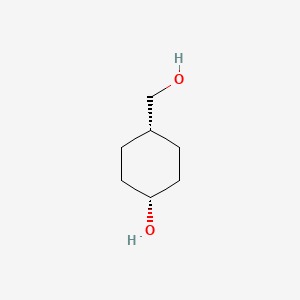
![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
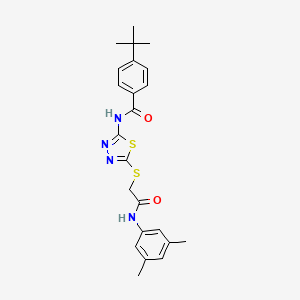
![methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate](/img/structure/B2940448.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)


![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)
